Lipophilicity (XLogP3) Advantage Over Unsubstituted 2-Phenyl Analog
The 3,5-dimethyl substitution increases the computed octanol-water partition coefficient (XLogP3) to 1.6, compared to 0.8 for the unsubstituted 2-phenyl-2H-1,2,3-triazol-4-amine [1]. This 0.8 log unit increase (ΔlogP = +0.8) translates to a roughly 6.3-fold higher lipophilicity, which can enhance membrane permeability and binding to hydrophobic enzyme pockets [2].
| Evidence Dimension | XLogP3 (Predicted logP) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-Phenyl-2H-1,2,3-triazol-4-amine (XLogP3 = 0.8) |
| Quantified Difference | +0.8 logP units (approx. 6.3-fold increase in lipophilicity) |
| Conditions | PubChem computed property (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and target occupancy in lipid-rich environments, a key parameter for CNS or intracellular targets.
- [1] PubChem. 2-Phenyl-2H-1,2,3-triazol-4-amine (CID 135408) computed properties. Accessed 2026-05-03. View Source
- [2] PubChem. 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine (CID 71348241) computed properties. Accessed 2026-05-03. View Source
